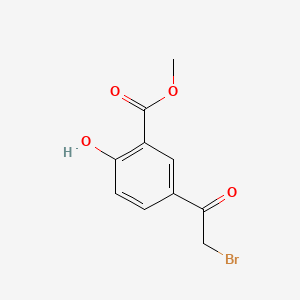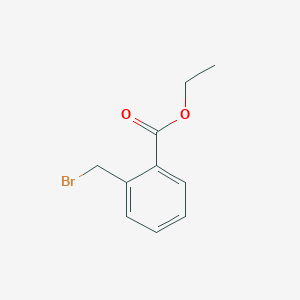
Ethyl 2-(bromomethyl)benzoate
概述
描述
Ethyl 2-(bromomethyl)benzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₂. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a bromomethyl group is attached to the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-methylbenzoate. This reaction typically uses bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light to facilitate the formation of the bromomethyl group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of solvents like dichloromethane or chloroform to dissolve the reactants .
化学反应分析
Types of Reactions: Ethyl 2-(bromomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-(bromomethyl)benzyl alcohol.
Oxidation: Formation of 2-(carboxymethyl)benzoic acid.
科学研究应用
Ethyl 2-(bromomethyl)benzoate has several applications in scientific research:
作用机制
The mechanism of action of ethyl 2-(bromomethyl)benzoate primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new bonds. The ester group can also participate in various reactions, such as hydrolysis or reduction, depending on the reaction conditions and reagents used .
相似化合物的比较
Ethyl 2-(bromomethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(bromomethyl)benzoate: Similar structure but with the bromomethyl group at the para position.
Mthis compound: The methyl ester analog, which may have different solubility and reactivity properties.
2-(Bromomethyl)benzoic acid: The carboxylic acid analog, which can undergo different types of reactions, such as decarboxylation.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both the ester and bromomethyl groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
ethyl 2-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWTAHSEKSPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452673 | |
| Record name | Ethyl 2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-91-5 | |
| Record name | Benzoic acid, 2-(bromomethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7115-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction ethyl 2-(bromomethyl)benzoate undergoes with heterocyclic ketene aminals?
A: this compound undergoes a regiospecific C-benzylation reaction with heterocyclic ketene aminals. [, ] This means the benzyl group of this compound selectively attaches to the carbon atom of the ketene aminal.
Q2: What is the significance of this C-benzylation reaction?
A: This reaction is highly valuable for synthesizing complex heterocyclic compounds. The initial C-benzylation is followed by an intramolecular cyclocondensation, ultimately leading to the formation of ε-lactam-fused heterocyclic compounds. [, ] These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Q3: Does the size of the heterocyclic ring in the ketene aminal affect this reaction?
A: Yes, the research suggests that the size of the heterocyclic ring in the ketene aminal influences the reaction outcome. [, ] While the papers don't provide specific details on these effects, it highlights an important consideration for scientists aiming to synthesize specific ε-lactam-fused heterocycles using this reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
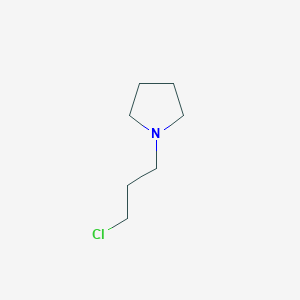
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)

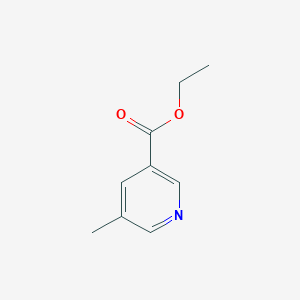


![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)
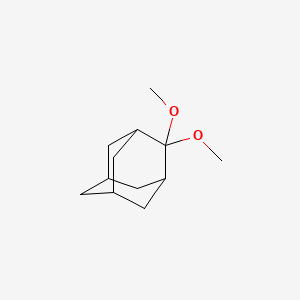
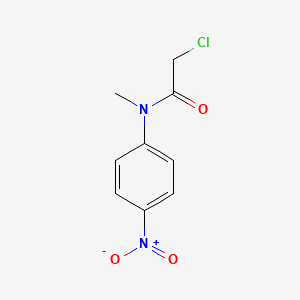
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
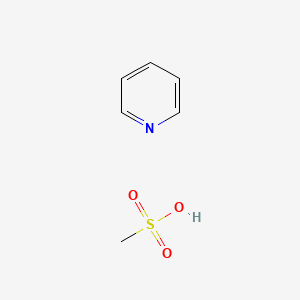
![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)

